2-(1H-indol-3-yl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide
Description
This compound features a hybrid structure combining an indole core, a pyrimidine-morpholine heterocycle, and an ethylacetamide linker. The indole moiety is linked via an ethyl group to an acetamide, which is further connected to a 2-methyl-6-morpholinopyrimidin-4-yl group. The morpholine ring likely enhances solubility, while the indole scaffold may contribute to receptor binding affinity .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-15-25-19(13-20(26-15)27-8-10-29-11-9-27)22-6-7-23-21(28)12-16-14-24-18-5-3-2-4-17(16)18/h2-5,13-14,24H,6-12H2,1H3,(H,23,28)(H,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBZOOVBSNHWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide is a novel indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound generally involves the reaction of indole derivatives with morpholinopyrimidine moieties. The process typically includes the following steps:
- Formation of Indole Derivative : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
- Pyrimidine Modification : Subsequent reactions introduce the morpholinopyrimidine group, which is crucial for enhancing biological activity.
- Acetamide Formation : The final step involves acylation to form the acetamide linkage, yielding the target compound.
Anticancer Properties
Recent studies have demonstrated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative activity against several types of cancer, including:
- HeLa cells (cervical cancer)
- MCF-7 cells (breast cancer)
- HT-29 cells (colon cancer)
In vitro assays have shown that this compound can induce apoptosis and inhibit cell proliferation effectively.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis; G2/M phase arrest; inhibits tubulin polymerization |
| MCF-7 | 0.34 | Induces apoptosis; G2/M phase arrest; inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces apoptosis; G2/M phase arrest; inhibits tubulin polymerization |
These findings suggest that the compound acts similarly to colchicine, a well-known tubulin inhibitor, making it a promising candidate for further development as an anticancer agent .
Mechanistic Studies
Mechanistic studies have indicated that the compound's anticancer effects are mediated through several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating.
- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the indole and morpholinopyrimidine moieties significantly impact biological activity. Key observations include:
- Indole Substituents : Variations in substituents on the indole ring can enhance or reduce cytotoxicity.
- Pyrimidine Modifications : Changes in the morpholino group influence the binding affinity to target proteins involved in cancer progression.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent against cervical cancer .
- In Vivo Models : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its anticancer potential.
Comparison with Similar Compounds
Indole-Acetamide Derivatives
- N-[2-(1H-Indol-3-yl)Ethyl]Acetamide (C₁₂H₁₄N₂O) :
This simpler analog () shares the indole core and acetamide group but lacks the pyrimidine-morpholine substituent. The absence of the heterocyclic system reduces molecular complexity and may limit target specificity. Database matching for this compound was only 71%, indicating structural ambiguity in existing libraries .- Key Differences :
- Molecular Weight: 214.26 g/mol (C₁₂H₁₄N₂O) vs. ~430 g/mol (target compound).
- Functional Groups: Morpholine-pyrimidine absent in the simpler analog.
- Bioactivity: Likely narrower therapeutic scope due to reduced pharmacophore complexity.
Pyrimidine/Imidazole Heterocycle-Containing Compounds
- Imidazo[1,2-a]Pyridine Derivatives (): Examples include MM0333.02 (2-[6-methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide). These compounds feature fused imidazole-pyridine rings instead of pyrimidine-morpholine systems. Key Differences:
- Heterocycle Type: Imidazo[1,2-a]pyridine vs. pyrimidine-morpholine.
- Substituents: Methylphenyl groups in MM0333.02 vs. methyl-morpholine in the target compound.
- Solubility: Morpholine may confer better aqueous solubility than aromatic methylphenyl groups .
Amide-Containing APIs ()
Formoterol-related compounds (e.g., Formoterol related compound C: N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide) share acetamide linkages but are designed as β₂-adrenergic agonists. Their structures prioritize hydroxy and methoxy groups for bronchodilation, unlike the kinase-targeting indole-pyrimidine scaffold of the target compound.
- Key Differences: Therapeutic Use: Respiratory vs. Functional Groups: Hydroxy and methoxy groups dominate in Formoterol analogs vs. morpholine-pyrimidine in the target.
Amino Acid Conjugates ()
Compounds like S5b (2-amino-N-[4-(hydrazinylcarbonyl)-1,3-thiazol-2-yl]-3-phenylpropanamide) incorporate thiazole and amino acid motifs. While they share amide bonds, the absence of indole or pyrimidine systems limits direct comparability. However, synthesis methods (e.g., N-deprotection in ethanol) may overlap with the target compound’s preparation .
Structural and Pharmacokinetic Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
